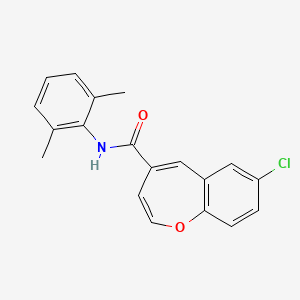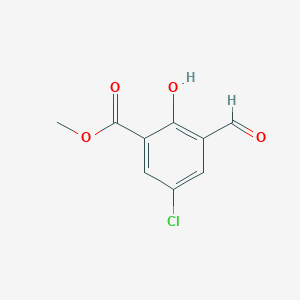![molecular formula C15H14FN5O2S B3016667 6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-88-9](/img/structure/B3016667.png)
6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" is a chemically synthesized molecule that appears to be related to a class of compounds with potential herbicidal activities. This particular molecule is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of a pyrimidine dione moiety and a fluorophenyl group.
Synthesis Analysis
The synthesis of related compounds, such as the 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione derivatives, involves the cyclization of trifluoroacetoacetate ethyl with substituted urea. The structures of these compounds were confirmed using 1H NMR and elemental analysis . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic route could be employed, with modifications to incorporate the ethylsulfanyl and triazolyl groups.
Molecular Structure Analysis
The molecular structure of related compounds shows that they can adopt nearly planar structures, as seen in the crystal structures of polysubstituted pyridines . These structures are stabilized by various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions. While the exact molecular structure of the compound is not provided, it can be inferred that it may also exhibit similar stabilizing interactions due to the presence of fluorophenyl groups and a heterocyclic triazolyl moiety.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions involving the compound . However, the herbicidal activities of related compounds suggest that they may undergo reactions with biological targets in plants, leading to their herbicidal effects. For instance, 3-(4-fluorobenzyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione showed significant herbicidal activity against Brassica napus . The compound may similarly interact with plant biology, although the exact mechanisms would require further investigation.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" are not directly reported in the provided papers. However, based on the properties of structurally similar compounds, it can be hypothesized that this compound may exhibit moderate solubility in organic solvents, given the presence of both polar and nonpolar groups within its structure. The presence of hydrogen bond donors and acceptors suggests that it may form supramolecular aggregates through various non-covalent interactions .
科学的研究の応用
Synthesis and Structural Exploration
Researchers have developed novel heterocyclic compounds, including derivatives related to the pyrimidine class, through efficient synthesis routes. These compounds are characterized using advanced spectral techniques and computational methods to elucidate their structures and electronic properties. For instance, the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives showcases the versatility of pyrimidine in generating compounds with potential applications in various scientific fields. These compounds are analyzed using NMR, UV-visible, FT-IR spectroscopy, and X-ray diffraction, alongside computational methods like DFT and TD-DFT to understand their electronic structures and reactivity patterns (Ashraf et al., 2019).
Antiviral and Anticancer Activities
The antiviral activities of pyrimidine-2,4-dione derivatives have been explored, with specific compounds synthesized and tested against viruses like Hepatitis A and Herpes simplex, indicating the potential for therapeutic applications (El-Etrawy & Abdel-Rahman, 2010). Additionally, the synthesis and evaluation of novel 5-methyl-4-thiopyrimidine derivatives for cytotoxic activity offer insights into their potential as anticancer agents, highlighting the importance of structural modifications for enhancing biological activities (Stolarczyk et al., 2018).
Herbicidal and Tuberculostatic Activities
The herbicidal activities of pyrimidine-2,4-dione compounds have been assessed, with some showing significant effectiveness against agricultural pests, demonstrating the utility of these compounds in plant protection (Huazheng, 2013). Moreover, the development of structural analogs for antituberculous agents based on the pyrimidine scaffold underscores the potential of these compounds in addressing infectious diseases, such as tuberculosis (Titova et al., 2019).
Nonlinear Optical and Electronic Applications
Investigations into the nonlinear optical (NLO) properties of thiopyrimidine derivatives through DFT and TDDFT studies reveal their promising applications in optoelectronics and photonics, indicating the broad utility of pyrimidine derivatives beyond biological activities (Hussain et al., 2020).
将来の方向性
特性
IUPAC Name |
6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c1-2-24-15-20-19-12(7-10-8-13(22)18-14(23)17-10)21(15)11-5-3-9(16)4-6-11/h3-6,8H,2,7H2,1H3,(H2,17,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATPBBKFVKNBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=C(C=C2)F)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-(4-fluorophenoxy)phenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B3016584.png)
![1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B3016585.png)
![N-[cyano(thiophen-3-yl)methyl]-2-(2-cyclohexylacetamido)propanamide](/img/structure/B3016586.png)
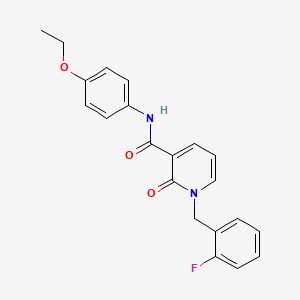
![Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3016592.png)
![(Z)-methyl 2-(6-methyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016594.png)
![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3016595.png)
![Methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B3016598.png)
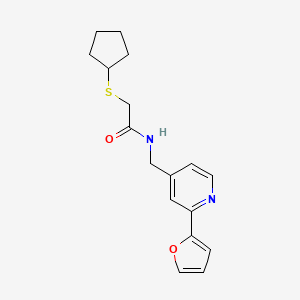

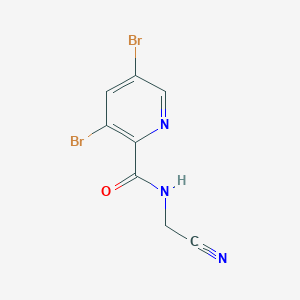
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3016605.png)
